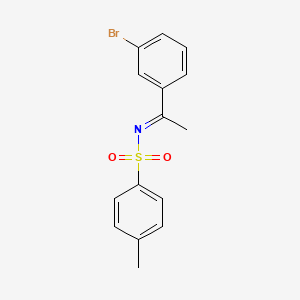
N-(1-(3-Bromophenyl)ethylidene)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3-Bromophenyl)ethylidene)-4-methylbenzenesulfonamide is a chemical compound with the following structure:
Structure:C14H12BrNO2S
This compound belongs to the class of sulfonamides, which are derivatives of sulfonic acids. Sulfonamides have been widely studied due to their diverse applications in various fields.
準備方法
Synthetic Routes:: The synthetic route for N-(1-(3-Bromophenyl)ethylidene)-4-methylbenzenesulfonamide involves the condensation of 3-bromobenzaldehyde with 4-methylbenzenesulfonohydrazide. The reaction proceeds through the formation of an imine (Schiff base) linkage. The overall reaction can be represented as follows:
3-Bromobenzaldehyde+4-Methylbenzenesulfonohydrazide→this compound
Reaction Conditions:: The reaction typically occurs under reflux conditions in a suitable solvent (such as ethanol or methanol) with an acid catalyst (e.g., acetic acid). The product can be isolated by filtration or recrystallization.
Industrial Production:: While there isn’t extensive industrial-scale production of this specific compound, it serves as an intermediate in the synthesis of other functionalized sulfonamides.
化学反応の分析
N-(1-(3-Bromophenyl)ethylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions:
Oxidation: It may be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction can yield the corresponding sulfonamide.
Substitution: The bromine atom can be substituted with other functional groups.
Common reagents and conditions depend on the specific reaction type. For example:
Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Employ reducing agents such as sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the bromine.
Major products formed depend on the reaction conditions and substituents present.
科学的研究の応用
Medicinal Chemistry: It could serve as a scaffold for designing new drugs targeting specific enzymes or receptors.
Organic Synthesis: As an intermediate, it contributes to the synthesis of more complex molecules.
Photometric Determination: Related compounds have been used in spectrophotometric determination methods for metal ions.
作用機序
The exact mechanism of action for this compound depends on its specific application. It may interact with biological targets, affecting enzymatic processes or cellular pathways.
類似化合物との比較
Similar compounds include:
- N’-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N-(1-(3-Bromophenyl)ethylidene)-4-(2-methoxyphenyl)-1-piperazinamine
- N’- (1- (3-Bromophenyl)ethylidene)isonicotinohydrazide
These compounds share structural similarities but may exhibit distinct properties and applications.
生物活性
N-(1-(3-Bromophenyl)ethylidene)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide functional group linked to a bromophenyl moiety, which enhances its reactivity and biological efficacy. The presence of the bromine atom is particularly noteworthy as it influences molecular interactions within biological systems, potentially enhancing the compound's pharmacological properties.
This compound exhibits multiple mechanisms of action, including:
- Enzyme Inhibition : The compound acts as a competitive inhibitor of Human Neutrophil Elastase (hNE), which is involved in various inflammatory processes. Preliminary studies indicate an IC50 value of 35.2 μM, suggesting moderate inhibitory activity against hNE.
- Anticancer Activity : Research has shown that similar compounds can induce apoptosis in cancer cell lines such as MDA-MB-231. For instance, a related compound demonstrated a 22-fold increase in annexin V-FITC positive apoptotic cells compared to controls . This suggests that this compound may also possess similar anticancer properties.
Antitumor Effects
Studies have indicated that compounds structurally related to this compound exhibit significant antitumor activities. For example:
- Cell Viability : Compounds with similar structures have been shown to reduce cell viability in breast cancer cell lines (MDA-MB-231) significantly, with IC50 values ranging from 2.43 to 7.84 μM .
- Apoptosis Induction : The induction of apoptosis has been confirmed through increased caspase-3 activity and morphological changes in treated cells .
Antibacterial Properties
The antibacterial potential of sulfonamide derivatives has been well-documented. Preliminary findings suggest that this compound may also exhibit antibacterial activity against various pathogens:
- Inhibition of Bacterial Growth : Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .
Case Studies and Experimental Findings
Several studies have explored the biological activity of compounds related to this compound:
特性
分子式 |
C15H14BrNO2S |
|---|---|
分子量 |
352.2 g/mol |
IUPAC名 |
(NE)-N-[1-(3-bromophenyl)ethylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H14BrNO2S/c1-11-6-8-15(9-7-11)20(18,19)17-12(2)13-4-3-5-14(16)10-13/h3-10H,1-2H3/b17-12+ |
InChIキー |
JQQKBYQVHGIDNB-SFQUDFHCSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/C2=CC(=CC=C2)Br |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















